(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone
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Overview
Description
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone is a chemical compound with the molecular formula C₂₆H₃₄O It is characterized by the presence of a decyl group attached to a phenyl ring, which is further connected to another phenyl ring substituted with a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone typically involves the following steps:
Formation of the Decylphenyl Intermediate: The initial step involves the alkylation of phenylmagnesium bromide with decyl bromide to form 4-decylphenylmagnesium bromide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(prop-2-en-1-yl)benzoyl chloride in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures.
Substitution: Br₂, HNO₃, FeCl₃ as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanol: Similar structure but with an alcohol group instead of a ketone.
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
This detailed article provides a comprehensive overview of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a decyl group and two phenyl rings connected via a methanone linkage. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various biological processes.
- Receptor Modulation : It can interact with cellular receptors, modulating signaling pathways that affect cell proliferation and survival.
- Gene Expression Alteration : The compound may alter the expression of genes associated with cancer progression and antimicrobial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. Notably, it has demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis and inhibit cell cycle progression at the G2/M phase, leading to reduced cell viability .
Case Studies
- Study on Anticancer Effects : A study evaluated the antiproliferative effects of this compound on MCF7 (breast cancer) and HT-29 (colon cancer) cells. The results indicated an IC50 value in the micromolar range, demonstrating significant growth inhibition compared to control groups .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial potential.
Table 1: Biological Activity Summary
Properties
CAS No. |
918500-18-2 |
---|---|
Molecular Formula |
C26H34O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(4-decylphenyl)-(4-prop-2-enylphenyl)methanone |
InChI |
InChI=1S/C26H34O/c1-3-5-6-7-8-9-10-11-13-23-16-20-25(21-17-23)26(27)24-18-14-22(12-4-2)15-19-24/h4,14-21H,2-3,5-13H2,1H3 |
InChI Key |
QMCSXDFMTMCAFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC=C |
Origin of Product |
United States |
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